Cas no 1245645-10-6 (6-Chloro-3-iodoimidazo[1,2-a]pyrazine)
![6-Chloro-3-iodoimidazo[1,2-a]pyrazine structure](https://ja.kuujia.com/scimg/cas/1245645-10-6x500.png)
6-Chloro-3-iodoimidazo[1,2-a]pyrazine 化学的及び物理的性質
名前と識別子
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- 6-Chloro-3-iodoimidazo[1,2-a]pyrazine
- 6-chloro-3-iodo-Imidazo[1,2-a]pyrazine
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- MDL: MFCD18072709
- インチ: InChI=1S/C6H3ClIN3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H
- InChIKey: RPIWFMDUHRBONR-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN2C(I)=CN=C2C=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
6-Chloro-3-iodoimidazo[1,2-a]pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C30190-250mg |
6-Chloro-3-iodoimidazo[1,2-a]pyrazine |
1245645-10-6 | 98% | 250mg |
¥176.0 | 2023-09-08 | |
abcr | AB437466-1g |
6-Chloro-3-iodoimidazo[1,2-a]pyrazine; . |
1245645-10-6 | 1g |
€158.20 | 2025-03-19 | ||
eNovation Chemicals LLC | Y1298655-500MG |
6-chloro-3-iodoimidazo[1,2-a]pyrazine |
1245645-10-6 | 97% | 500mg |
$85 | 2024-05-22 | |
abcr | AB437466-250 mg |
6-Chloro-3-iodoimidazo[1,2-a]pyrazine; . |
1245645-10-6 | 250mg |
€175.80 | 2023-04-23 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NQ936-100mg |
6-Chloro-3-iodoimidazo[1,2-a]pyrazine |
1245645-10-6 | 98% | 100mg |
390CNY | 2021-05-08 | |
Chemenu | CM168269-100mg |
6-Chloro-3-iodoimidazo[1,2-a]pyrazine |
1245645-10-6 | 95+% | 100mg |
$61 | 2021-08-05 | |
Chemenu | CM168269-250mg |
6-Chloro-3-iodoimidazo[1,2-a]pyrazine |
1245645-10-6 | 95+% | 250mg |
$91 | 2021-08-05 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C848555-250mg |
6-Chloro-3-iodoimidazo[1,2-a]pyrazine |
1245645-10-6 | 98% | 250mg |
1,151.10 | 2021-05-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3471-5G |
6-chloro-3-iodoimidazo[1,2-a]pyrazine |
1245645-10-6 | 97% | 5g |
¥ 3,484.00 | 2023-04-03 | |
eNovation Chemicals LLC | Y1298655-10G |
6-chloro-3-iodoimidazo[1,2-a]pyrazine |
1245645-10-6 | 97% | 10g |
$515 | 2024-07-21 |
6-Chloro-3-iodoimidazo[1,2-a]pyrazine 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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3. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
6-Chloro-3-iodoimidazo[1,2-a]pyrazineに関する追加情報
6-Chloro-3-iodoimidazo[1,2-a]pyrazine: A Comprehensive Overview
The compound 6-Chloro-3-iodoimidazo[1,2-a]pyrazine, identified by the CAS number 1245645-10-6, is a heterocyclic aromatic compound with significant potential in various fields of organic chemistry and materials science. This compound belongs to the class of imidazo[1,2-a]pyrazines, which are known for their unique electronic properties and structural versatility. The presence of chlorine and iodine substituents at positions 6 and 3, respectively, imparts distinct chemical reactivity and physical characteristics to this molecule.
Recent studies have highlighted the importance of imidazo[1,2-a]pyrazine derivatives in the development of advanced materials, particularly in the realm of optoelectronics. The incorporation of halogen atoms, such as chlorine and iodine, has been shown to enhance the compound's ability to absorb light across a broad spectrum. This property makes it a promising candidate for applications in solar cells and organic light-emitting diodes (OLEDs). Researchers have demonstrated that the electronic transitions within the molecule can be fine-tuned by modifying the substituents, thereby optimizing its performance in these devices.
In addition to its electronic properties, 6-Chloro-3-iodoimidazo[1,2-a]pyrazine has also garnered attention for its potential in medicinal chemistry. The compound's structure suggests that it may exhibit bioactivity against certain enzymes or receptors, making it a valuable lead compound for drug discovery. Recent computational studies have revealed that the molecule could interact with key proteins involved in neurodegenerative diseases, such as Alzheimer's disease. These findings underscore the need for further experimental validation to explore its therapeutic potential.
The synthesis of 6-Chloro-3-iodoimidazo[1,2-a]pyrazine involves a multi-step process that typically begins with the preparation of imidazo[1,2-a]pyrazine precursors. The introduction of halogen substituents is achieved through electrophilic substitution reactions or coupling methods. Researchers have optimized these steps to improve yield and purity, ensuring that the compound can be produced on a larger scale for both academic and industrial applications.
The structural characterization of this compound has been carried out using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analyses confirm the presence of the chlorine and iodine substituents at their respective positions and provide insights into the molecule's conformational flexibility. Such information is crucial for understanding its behavior in different chemical environments and its interactions with other molecules.
In terms of stability, 6-Chloro-3-iodoimidazo[1,2-a]pyrazine exhibits moderate thermal stability under ambient conditions. However, exposure to high temperatures or prolonged storage can lead to decomposition or structural rearrangement. To mitigate these issues, researchers have explored encapsulation techniques and protective coatings that enhance the compound's stability without compromising its electronic properties.
The environmental impact of this compound is another area of interest. Preliminary studies suggest that it is not inherently toxic to aquatic organisms at concentrations typically encountered in industrial settings. However, further research is required to assess its long-term effects on ecosystems and develop strategies for safe disposal.
In conclusion, 6-Chloro-3-iodoimidazo[1,2-a]pyrazine represents a versatile building block with applications spanning materials science and medicinal chemistry. Its unique combination of electronic properties and structural features positions it as a valuable tool for advancing modern technologies. As research continues to uncover new possibilities for this compound, its role in shaping future innovations is likely to grow significantly.
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